molecular formula C20H25BrO4 B4939716 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene

5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene

Cat. No.: B4939716
M. Wt: 409.3 g/mol
InChI Key: LXAXFGXWLZJTLS-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromine atom, multiple ethoxy groups, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps:

    Starting Material: The synthesis begins with 1,3-dimethylbenzene (m-xylene).

    Bromination: The bromination of 1,3-dimethylbenzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Etherification: The introduction of ethoxy groups is achieved through a series of etherification reactions. This involves the reaction of the brominated intermediate with 2-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Further Etherification: The resulting product undergoes additional etherification steps with ethylene glycol derivatives to introduce the remaining ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 5-bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzoic acid.

    Reduction: Formation of 2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene.

    Substitution: Formation of 5-amino-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems, particularly in the investigation of enzyme activities.

Medicine

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene depends on its application:

    Enzyme Inhibition: In biological systems, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: In medicinal chemistry, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-1,3-dimethylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    5-Bromo-2-[2-(2-ethoxyethoxy)ethoxy]-1,3-dimethylbenzene: Similar structure but with fewer ethoxy groups.

Uniqueness

    Structural Complexity: The presence of multiple ethoxy groups and a bromine atom makes 5-Bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene more structurally complex compared to its analogs.

    Versatility: Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO4/c1-4-23-18-7-5-6-8-19(18)24-11-9-22-10-12-25-20-15(2)13-17(21)14-16(20)3/h5-8,13-14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAXFGXWLZJTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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